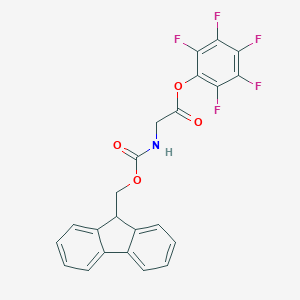

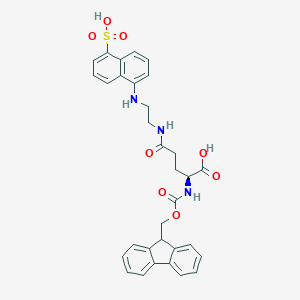

![molecular formula C24H27NO5 B557664 (2S,4S)-4-(叔丁氧基)-1-[(9H-芴-9-基甲氧羰基)]吡咯烷-2-羧酸 CAS No. 464193-92-8](/img/structure/B557664.png)

(2S,4S)-4-(叔丁氧基)-1-[(9H-芴-9-基甲氧羰基)]吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

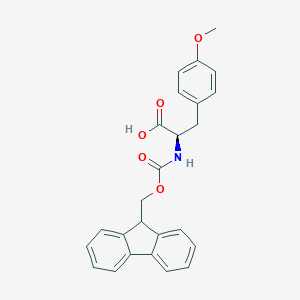

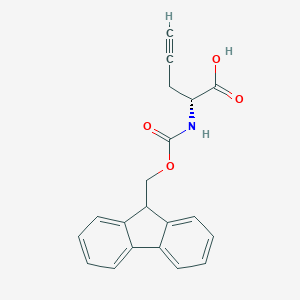

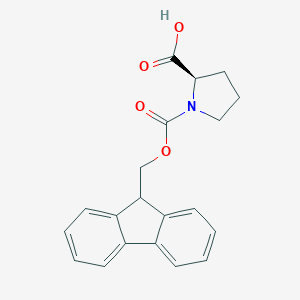

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Hyp(tBu)-OH: plays a crucial role in the solid-phase peptide synthesis (SPPS) method, which is widely used for synthesizing peptides and proteins in both research and industrial settings . This compound, with its protective Fmoc group, allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin. The tert-butoxy group protects the side chain during synthesis, which can be selectively removed later.

Green Chemistry

The compound is integral to efforts in greening the peptide synthesis process . Researchers are exploring the use of greener solvents and methods to reduce the environmental impact of peptide synthesis, where Fmoc-D-Hyp(tBu)-OH’s solid-phase synthesis approach is being optimized for minimal use of hazardous solvents .

Drug Discovery and Development

In drug discovery , Fmoc-D-Hyp(tBu)-OH is used to create peptides that can act as potential drugs. Its application in the synthesis of peptide-based drugs is critical due to its ability to form stable and diverse peptide structures that can mimic natural biological molecules .

Pharmacological Research

This compound is used in the synthesis of phosphopeptidomimetic prodrugs . These prodrugs target specific protein domains, such as the SH2 domain of Stat3, which is implicated in several human cancers. The ability to incorporate Fmoc-D-Hyp(tBu)-OH into these prodrugs allows for the creation of inhibitors that can modulate signal transduction pathways for therapeutic purposes .

作用机制

Target of Action

Fmoc-D-Hyp(tBu)-OH, also known as fmoc-cis-4-tert-butoxy-l-proline or (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, is primarily used in the synthesis of peptides . The compound’s primary targets are the amino groups present in peptide chains .

Mode of Action

The compound interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed from the α-amino group through a β-elimination reaction with a base, mainly secondary amines such as piperidine or 4-methylpiperidine .

Biochemical Pathways

The Fmoc/tBu solid-phase synthesis affects the peptide synthesis pathway. This method allows for the sequential addition of amino acids to a growing peptide chain . The Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions .

Pharmacokinetics

The pharmacokinetics of Fmoc-D-Hyp(tBu)-OH are largely determined by its use in peptide synthesis. As a reagent, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant than its reactivity and stability. The compound’s bioavailability is influenced by the efficiency of the fmoc/tbu solid-phase synthesis process .

Result of Action

The result of Fmoc-D-Hyp(tBu)-OH’s action is the successful synthesis of peptides. The compound enables the formation of peptide bonds without unwanted side reactions, leading to high yields of the desired peptide .

Action Environment

The action of Fmoc-D-Hyp(tBu)-OH can be influenced by environmental factors such as the choice of solvent. Traditionally, hazardous solvents like DMF, NMP, and CH2Cl2 have been used in the Fmoc/tBu solid-phase synthesis .

属性

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBXBYOKQUEIDW-BTYIYWSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。